molecular formula C17H16ClNO B570741 Asenapine-d3 CAS No. 1180843-72-4

Asenapine-d3

Numéro de catalogue B570741
Numéro CAS: 1180843-72-4
Poids moléculaire: 288.789
Clé InChI: VSWBSWWIRNCQIJ-IBZLBPKTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Asenapine is an atypical antipsychotic used to treat patients with bipolar I disorder and patients with schizophrenia . It is a serotonin, dopamine, noradrenaline, and histamine antagonist in which asenapine possess more potent activity with serotonin receptors than dopamine .


Synthesis Analysis

Asenapine is a second-generation (atypical) antipsychotic medication with two formulations that differ from other available antipsychotics, a sublingual tablet and a transdermal ‘patch.’ . The asymmetric total synthesis of (+)-asenapine, an atypical antipsychotic drug, used for treating schizophrenia and acute mania associated with bipolar disorder, is reported. The key steps are the organocatalytic Michael addition of aldehydes to trans-nitroalkenes and subsequent reductive cyclization .


Molecular Structure Analysis

Asenapine is a 5-chloro-2-methyl-2,3,3a,12b-tetrahydrodibenzo [2,3:6,7]oxepino [4,5-c]pyrrole in which both of the stereocentres have S configuration . It is a conjugate base of a (S,S)-asenapine (1+). It is an enantiomer of a (R,R)-asenapine .


Chemical Reactions Analysis

Asenapine has a complex pharmacodynamic profile with affinities at multiple dopamine, serotonin, histamine, and α-adrenergic receptors, all at which asenapine functions as an antagonist . Sublingual asenapine tablets are absorbed in the oral mucosa, with a Tmax occurring between 30 and 90 min .


Physical And Chemical Properties Analysis

Asenapine is a 5-chloro-2-methyl-2,3,3a,12b-tetrahydrodibenzo [2,3:6,7]oxepino [4,5-c]pyrrole in which both of the stereocentres have S configuration . It is a conjugate base of a (S,S)-asenapine (1+). It is an enantiomer of a (R,R)-asenapine .

Applications De Recherche Scientifique

Treatment of Schizophrenia

Scientific Field:

Psychopharmacology and Psychiatry

Summary:

Asenapine-d3 is primarily used for the treatment of schizophrenia. It is available in two formulations: sublingual tablets and transdermal patches. The sublingual formulation is approved for the treatment of schizophrenia, while the transdermal patch was approved by the US Food and Drug Administration (FDA) in 2019 for the same indication .

Methods of Application:

Results:

Efficacy in treating schizophrenia has been established through clinical trials. Patients experience symptom reduction, improved functioning, and better quality of life. However, both formulations have limitations, such as adverse effects (e.g., dysgeusia, oral hypoesthesia for sublingual tablets; skin reactions for transdermal patches) and cost considerations .

Tolerability and Adverse Effects

Scientific Field:

Pharmacology and Clinical Trials

Summary:

Asenapine-d3’s tolerability profile includes common adverse effects like dysgeusia (altered taste) and oral hypoesthesia (numbness) for sublingual tablets, and skin reactions (e.g., erythema, pruritis) for transdermal patches.

Methods of Application:

Observational studies and clinical trials assessing adverse effects.

Results:

Patients and clinicians must weigh the benefits against these side effects. Skin reactions are more common with the transdermal patch .

Pharmacokinetics and Pharmacodynamics

Scientific Field:

Pharmacology and Drug Metabolism

Summary:

Asenapine-d3 undergoes extensive first-pass metabolism, necessitating non-oral formulations. Its pharmacokinetics and pharmacodynamics are well-studied.

Methods of Application:

Pharmacokinetic studies, receptor binding assays, and metabolism investigations.

Results:

Understanding the drug’s kinetics and dynamics informs dosing strategies and helps optimize its clinical use.

Propriétés

IUPAC Name

(2R,6R)-9-chloro-4-(trideuteriomethyl)-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19/h2-8,14-15H,9-10H2,1H3/t14-,15-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSWBSWWIRNCQIJ-IBZLBPKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C[C@@H]2[C@@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Asenapine-d3

Citations

For This Compound
1
Citations
IT Uzbay - Turk Psikiyatri Derg, 2009 - Citeseer
… Recently, selective SB 277011 and S 33084, and non-selective asenapine D3 receptor antagonists were reported to be effective in reducing the positive and negative symptoms of …
Number of citations: 22 citeseerx.ist.psu.edu

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.